1-(4-Chloro-3-(chloromethyl)phenyl)propan-1-one
Description
1-(4-Chloro-3-(chloromethyl)phenyl)propan-1-one is a halogenated aryl ketone featuring a propan-1-one backbone substituted with a 4-chloro-3-(chloromethyl)phenyl group. This compound’s structure combines electron-withdrawing chlorine atoms and a reactive chloromethyl group, making it a candidate for diverse synthetic applications, including coupling reactions and intermediate synthesis in pharmaceuticals or agrochemicals.
Properties
Molecular Formula |
C10H10Cl2O |
|---|---|
Molecular Weight |
217.09 g/mol |
IUPAC Name |
1-[4-chloro-3-(chloromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H10Cl2O/c1-2-10(13)7-3-4-9(12)8(5-7)6-11/h3-5H,2,6H2,1H3 |
InChI Key |
KMKMIRSFWVWXJI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)Cl)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-3-(chloromethyl)phenyl)propan-1-one typically involves the chlorination of 4-chlorophenylpropanone. This can be achieved through the reaction of 4-chlorophenylpropanone with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully monitored to ensure the safety and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-3-(chloromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(4-Chloro-3-(chloromethyl)phenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-(chloromethyl)phenyl)propan-1-one involves its interaction with various molecular targets. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Halogenated Derivatives
Key Findings :
- Substituent Position: The 4-chloro-3-(chloromethyl) substitution in the target compound introduces steric and electronic effects distinct from monosubstituted analogs. For example, 1-(4-chlorophenyl)propan-1-one shows higher coupling yields (67%) than brominated derivatives (60%), likely due to bromine’s larger atomic radius .
- Reactivity: The chloromethyl group in the target compound may enhance benzylic reactivity, whereas simpler halogenated propanones primarily react at the α-position. This dual functionality could expand its utility in multi-step syntheses.
Chalcone Derivatives (Propen-1-one Analogs)
Table 2: Chalcone vs. Propan-1-one Derivatives
Key Findings :
- Conjugation Effects : Chalcones (e.g., (E)-4′-chloro-4-methoxychalcone) exhibit stronger conjugation due to the α,β-unsaturated ketone, enabling applications in photochemistry. The target compound’s saturated backbone offers greater stability but reduced electronic delocalization .
Amino- and Sulfur-Substituted Propanones
Table 3: Functional Group Variations
Key Findings :
- Functional Groups: Amino and sulfur substituents (e.g., in compounds 8j and 3m) modify electronic profiles and solubility. The target compound’s chloromethyl group offers a reactive handle for nucleophilic substitutions, unlike amino or sulfanyl analogs .
Biological Activity
1-(4-Chloro-3-(chloromethyl)phenyl)propan-1-one is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. Its structure includes a chloromethyl group attached to a phenyl ring and a propanone moiety, which contributes to its reactivity and potential therapeutic applications.
- Molecular Formula : C10H10Cl2O
- Molar Mass : Approximately 215.09 g/mol
This compound's unique substitution pattern, particularly the presence of chlorine atoms, enhances its lipophilicity and bioavailability, influencing its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor or modulator of protein-ligand interactions. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially leading to inhibition of activity or disruption of cellular processes. The specific mechanisms often involve:
- Hydrogen Bonding
- Hydrophobic Interactions
- Covalent Bonding
Biological Activity
Research indicates that this compound may influence various biological pathways depending on its application context. Some key areas of investigation include:
Enzyme Inhibition
Studies have shown that compounds with similar structures exhibit significant pharmacological properties. The chloromethyl ketone moiety has been investigated for its ability to inhibit viral proteases, such as those from human cytomegalovirus (HCMV), herpes simplex virus (HSV), and Epstein-Barr virus (EBV). These interactions are critical for developing antiviral therapies.
Anticancer Activity
The compound has been evaluated for its anticancer properties. For instance, structural analogs have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
Several studies highlight the biological activity of this compound and related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
